molecular formula C9H14O3 B1240019 (E)-4-oxonon-2-enoic acid

(E)-4-oxonon-2-enoic acid

Cat. No.: B1240019
M. Wt: 170.21 g/mol
InChI Key: QHYBPAALYZNWPK-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-Oxonon-2-enoic acid is a naturally occurring α,β-unsaturated fatty acid first isolated from the actinomycete Streptomyces olivaceus Tü 4018 . Structurally, it features a conjugated enone system (C2–C3 double bond) and a ketone group at C4, with a linear nonyl chain extending from the carbonyl (Fig. 1). This compound exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., Staphylococcus aureus ATCC 11632) and Gram-negative bacteria, making it a subject of interest for antibiotic development . Its synthesis typically employs a Wittig reaction between glyoxalic acid and a phosphonium ylide derived from nonanal, yielding the (E)-isomer selectively .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(E)-4-oxonon-2-enoic acid

InChI

InChI=1S/C9H14O3/c1-2-3-4-5-8(10)6-7-9(11)12/h6-7H,2-5H2,1H3,(H,11,12)/b7-6+

InChI Key

QHYBPAALYZNWPK-VOTSOKGWSA-N

SMILES

CCCCCC(=O)C=CC(=O)O

Isomeric SMILES

CCCCCC(=O)/C=C/C(=O)O

Canonical SMILES

CCCCCC(=O)C=CC(=O)O

Synonyms

4-oxo-2-nonenoic acid
4-oxonon-2-enoic acid

Origin of Product

United States

Chemical Reactions Analysis

Wittig Reaction

The most common synthesis involves a one-step Wittig reaction between ethyl(triphenylphosphoranylidene)acetate and appropriate acid chlorides, followed by decarboxylative hydrolysis .

Key steps:

  • Phosphorane preparation : Ethyl(triphenylphosphoranylidene)acetate reacts with acid chlorides (e.g., hexanoyl chloride) to form keto-ester intermediates.

  • Decarboxylation : Hydrolysis under basic conditions yields the final product.

Representative synthesis of (E)-4-oxonon-2-enoic acid :

ReactantConditionsYield
Glyoxalic acid + PhosphoraneCHCl₃-MeOH, RT, 12 hr67%

Spectral confirmation :

  • ¹H NMR (CDCl₃): δ 0.85 (t, 3H), 1.26 (m, 4H), 6.62 (d, J=15.9 Hz, 1H), 7.19 (d, J=15.9 Hz, 1H).

  • IR : 1720 cm⁻¹ (C=O), 1660 cm⁻¹ (conjugated double bond).

Domino Oxidation-Wittig Reaction

An alternative one-pot method combines pyridinium chlorochromate (PCC)-NaOAc oxidation of primary alcohols with Wittig olefination :

Procedure :

  • Oxidation : N-Ethoxycarbonyl prolinol → aldehyde intermediate.

  • Wittig reaction : Stabilized ylide (e.g., Ph₃P=CHCO₂Et) adds to the aldehyde.

Performance :

  • Yield : 65% for (E)-4-oxonon-2-enoic acid .

  • Advantage : Avoids isolation of volatile aldehydes.

Conjugate Addition (Michael Acceptors)

The α,β-unsaturated ketone system undergoes nucleophilic attacks :

2.1.1 Thiol Adduct Formation

Reacts with thiols (e.g., N-acetylcysteine) via Michael addition :

  • Kinetics : Second-order rate constants range from 0.1–10 M⁻¹s⁻¹ (analogous to 4-oxononenal) .

  • Biological relevance : Detoxification pathway in cells .

2.1.2 Amine Adducts

Forms stable adducts with amines (e.g., benzylamine) :

  • Reaction :

     E 4 oxonon 2 enoic acid+RNH2 amino ketone\text{ E 4 oxonon 2 enoic acid}+\text{RNH}_2\rightarrow \text{ amino ketone}
  • Stereoselectivity : Up to 98:2 dr observed with chiral amines .

2.2.1 Carbonyl Reduction

Human carbonyl reductase reduces the ketone to secondary alcohols :

  • Products : 4-hydroxynon-2-enoic acid (major) and 1-hydroxynon-2-en-4-one (minor).

  • Kinetic parameters :

    SubstrateKₘ (μM)Vₘₐₓ (nmol/min/mg)
    4-oxonon-2-enal18.712.4

2.3.1 Esterification

The carboxylic acid forms methyl esters via diazomethane treatment :

  • Conditions : CH₂N₂, Et₂O, 0°C → RT.

  • Application : Methyl esters used in mass spectrometry studies .

2.3.2 Oxidation

Further oxidation of the aldehyde analog (4-oxononenal) produces carboxylic acid derivatives (e.g., 5-keto-8-oxo-6-octenoic acid) :

  • Oxidizing agents : Dess-Martin periodinane or Jones reagent .

Stability and Handling

  • Storage : −20°C under inert atmosphere .

  • Decomposition : Susceptible to air oxidation; forms dimers at RT .

Comparison with Similar Compounds

Data Tables

Table 1. Physical Properties of Selected 4-Oxo-2-enoic Acids
Compound Molecular Formula Melting Point (°C) λmax (UV) Solubility
(E)-4-Oxonon-2-enoic acid C₉H₁₄O₃ 72.9–75.2 220 nm (enone) Chloroform, DMSO
Pyrenophorin (11) C₂₄H₃₈O₈ 205.5 254 nm (lactone) Methanol, DCM
(E)-4-Oxo-4-phenylbut-2-enoic acid C₁₀H₈O₃ 180–182 265 nm (aromatic) Ethanol, THF
Table 2. Antimicrobial Activity (Zone of Inhibition, mm)
Compound S. aureus E. coli C. albicans
(E)-4-Oxonon-2-enoic acid 18 14 9
(E)-4-Oxohex-2-enoic acid 10 8 -
Pyrenophorin (11) - - 15

Q & A

Q. How can open-data practices enhance transparency in SAR studies?

  • Answer : Share:
  • Raw spectral data : Via repositories like Zenodo or Figshare.
  • Code for statistical analysis : GitHub repositories with version control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-oxonon-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-oxonon-2-enoic acid

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